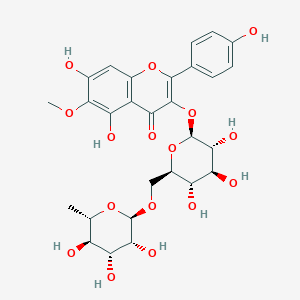

6-Methoxykaempferol 3-O-rutinoside

Description

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVLVSUOCXHCMR-FPHOCJSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 6-Methoxykaempferol 3-O-rutinoside: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of 6-methoxykaempferol (B191825) 3-O-rutinoside, a flavonoid glycoside of significant interest for its potential pharmacological activities. Geared towards researchers, scientists, and drug development professionals, this document details the natural origins of the compound and outlines a composite methodology for its extraction, purification, and identification.

Executive Summary

6-Methoxykaempferol 3-O-rutinoside is a naturally occurring flavonol that has been identified in a variety of plant species. Its biological activities, including anti-inflammatory and antioxidant properties, have made it a target for phytochemical and pharmacological research. This guide synthesizes currently available information on its primary botanical sources and provides a detailed, multi-step protocol for its isolation and purification, culminating in a high-purity compound suitable for further investigation.

Natural Sources of this compound

The compound has been isolated from several plant species, spanning different families. The primary sources identified in the scientific literature are summarized below. Quantitative yields are often not reported in initial isolation studies; therefore, the table reflects the qualitative presence of the compound.

| Plant Species | Family | Plant Part Used |

| Pilocarpus pennatifolius | Rutaceae | Herbs |

| Pilocarpus trachylophus | Rutaceae | Not Specified |

| Tetragonia tetragonioides | Aizoaceae | Not Specified |

| Tetrastigma hemsleyanum | Vitaceae | Roots[1] |

| Carthamus tinctorius L. | Asteraceae | Herbs[2] |

Experimental Protocols: Isolation and Purification

The following is a synthesized, in-depth protocol for the isolation and purification of this compound, based on established phytochemical methodologies.

Phase 1: Extraction

-

Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves, roots, or whole herbs) is prepared for extraction.

-

Solvent Extraction: A crude extraction is performed to enrich the flavonoid content.

-

Solvent System: A mixture of methanol (B129727) and water (typically 70:30 v/v) is recommended for optimal extraction of polar flavonoid glycosides[1].

-

Procedure: The plant material is macerated or refluxed with the solvent system. The process is typically repeated three times to ensure exhaustive extraction. The resulting extracts are combined and filtered.

-

-

Solvent Removal: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Phase 2: Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound to a high degree of purity (>95%).

-

Initial Fractionation: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Silica gel (60–120 mesh).

-

Mobile Phase: A gradient elution is employed, starting with a less polar solvent system and gradually increasing the polarity. A common system is a gradient of chloroform-methanol-water (e.g., starting with 7:3:0.5 and moving to 6:4:1 v/v/v)[1].

-

Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the target compound are pooled.

-

-

Gel Filtration Chromatography

-

Stationary Phase: Sephadex LH-20 is used to separate compounds based on molecular size and polarity[1].

-

Mobile Phase: Methanol or an aqueous methanol mixture (e.g., 70:30 to 90:10 v/v) is used as the eluent[1].

-

Procedure: The enriched fraction from the silica gel column is dissolved in the mobile phase and loaded onto the Sephadex LH-20 column. This step effectively removes pigments and other classes of compounds.

-

-

Final Purification: Preparative Chromatography

-

Option A: Preparative Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system such as ethyl acetate-formic acid-glacial acetic acid-water (15:1:1:2 v/v/v/v) can be used to achieve fine separation[1]. The band corresponding to the target compound is scraped, and the compound is eluted with a suitable solvent (e.g., methanol).

-

-

Option B: Preparative High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is typically used.

-

Detection: UV detection at 254–360 nm is used to monitor the elution of the compound[1].

-

-

Phase 3: Structural Characterization and Validation

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using an analytical C18 column with UV detection, aiming for a purity of ≥95%[1].

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation of the compound, confirming the kaempferol (B1673270) backbone, the methoxy (B1213986) group, and the rutinoside moiety.

Visualized Workflow for Isolation and Identification

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for the isolation and identification of this compound.

This guide provides a foundational understanding for the isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific plant matrix and available laboratory instrumentation.

References

6-Methoxykaempferol 3-O-rutinoside: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside that has garnered interest in pharmacological research for its potential therapeutic applications. As a derivative of kaempferol (B1673270), it belongs to a class of compounds widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its closely related analogs, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the molecular pathways involved.

A notable scarcity of specific quantitative data for this compound exists in current literature. Consequently, for comparative and illustrative purposes, this guide incorporates data from its more extensively studied parent compound, kaempferol-3-O-rutinoside, and its aglycone, kaempferol. Researchers are advised to consider these as related but distinct molecular entities.

Core Biological Activities: Quantitative Data

The biological efficacy of this compound and its analogs has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Anti-inflammatory Activity

| Compound | Model System | Parameter Measured | Concentration / Dose | Result | Reference |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Dose-dependent | IC₅₀: ~260 µM | [1] |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW 264.7 macrophages | TNF-α Expression | Up to 300 µM | Significant downregulation | [1] |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW 264.7 macrophages | IL-6 Expression | Up to 300 µM | Significant downregulation | [1] |

| This compound | LPS-induced fever model (mice) | Rectal Temperature | Not specified | Significant reduction | [2] |

Table 2: Antioxidant Activity

| Compound | Assay | Key Parameter | Result (IC₅₀) | Reference |

| Kaempferol | DPPH Radical Scavenging | IC₅₀ | < 100 µM (Strong activity) | [3] |

| Kaempferol | ABTS Radical Scavenging | IC₅₀ | < 100 µM (Strong activity) | [3] |

| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | IC₅₀ | > 100 µM (Weak activity) | [3] |

| Kaempferol-3-O-rutinoside | ABTS Radical Scavenging | IC₅₀ | > 100 µM (Weak activity) | [3] |

| Kaempferol-3-O-glucoside | DPPH Radical Scavenging | IC₅₀ | 13.41 ± 0.64 µg/mL | [4] |

Table 3: Anticancer Activity

| Compound | Cell Line | Activity | Result (IC₅₀) | Reference |

| Kaempferol | HepG2 (Human Hepatoma) | Anti-proliferation | 30.92 µM | [3] |

| Kaempferol | CT26 (Mouse Colon Cancer) | Anti-proliferation | 88.02 µM | [3] |

| Kaempferol | B16F1 (Mouse Melanoma) | Anti-proliferation | 70.67 µM | [3] |

| 6-Methoxykaempferol | DLD-1 (Human Colon Adenocarcinoma) | Anti-proliferation | 101.8 µM | [5] |

| 6-Methoxykaempferol | A549 (Human Lung Carcinoma) | Anti-proliferation | 125.1 µM | [5] |

| 6-Methoxykaempferol | MCF-7 (Human Breast Adenocarcinoma) | Anti-proliferation | > 200 µM | [5] |

| Kaempferol-3-O-rutinoside | A549 (Human Lung Carcinoma) | Apoptosis Induction | Not specified | [1] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Its anti-inflammatory action is primarily linked to the inhibition of the NF-κB and MAPK pathways, while its anticancer effects appear to involve the induction of apoptosis via calcium signaling.

Anti-inflammatory Signaling

The compound has been shown to interfere with the canonical inflammatory cascade initiated by stimuli such as lipopolysaccharide (LPS). It suppresses the phosphorylation of key proteins in the MAPK pathway (p38, ERK, JNK) and inhibits the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[1] A unique proposed mechanism involves direct binding to Vascular Endothelial Growth Factor C (VEGF-C), which then interferes with the TLR4-NF-κB pathway.[2]

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways.

Anticancer Signaling

In lung adenocarcinoma (A549) cells, kaempferol-3-O-rutinoside has been shown to induce apoptosis by disrupting calcium homeostasis.[1] The mechanism involves triggering cytoskeleton collapse and mitochondrial dysfunction, which leads to a significant increase in intracellular calcium levels (calcium overload). This cascade ultimately activates the apoptotic machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|High-Purity [benchchem.com]

- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Action of 6-Methoxykaempferol 3-O-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document details the key signaling pathways modulated by this compound, presents available quantitative data, and provides detailed experimental protocols for its investigation. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

This compound is a naturally occurring flavonol glycoside. Its chemical structure, characterized by a kaempferol (B1673270) backbone with a methoxy (B1213986) group at the 6-position and a rutinoside moiety at the 3-position, contributes to its unique biological activities[1]. These structural features enhance its solubility and bioavailability compared to its aglycone counterpart, kaempferol[1]. This compound has been identified as a key active component in several traditional medicinal herbs, driving research into its therapeutic potential[1].

Core Mechanisms of Action

The multifaceted therapeutic potential of this compound stems from its ability to modulate multiple cellular processes and signaling pathways. The primary mechanisms of action are detailed below.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.

-

Inhibition of Pro-inflammatory Enzymes and Cytokines: The compound has been shown to inhibit the production of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX)[1]. It also reduces the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[1].

-

Modulation of NF-κB Signaling: A crucial mechanism underlying its anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the degradation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation[2].

-

Interference with MAPK Signaling: this compound has been demonstrated to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). This inhibition further contributes to the reduction of inflammatory responses[2].

-

Direct Binding to VEGF-C: A unique aspect of its anti-inflammatory action is its ability to directly bind to Vascular Endothelial Growth Factor C (VEGF-C). This interaction potentiates VEGF-C signaling, which in turn interferes with the Toll-like receptor 4 (TLR4)-NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production[1].

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of hydrogen atoms or electrons from its phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS)[1].

Anticancer Properties

This compound demonstrates potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These effects are mediated through the modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways[1].

Cardioprotective and Neuroprotective Effects

Research suggests that this flavonoid glycoside possesses cardioprotective and neuroprotective properties. Its ability to reduce oxidative stress and inflammation in cardiac tissues contributes to its cardioprotective effects[1]. Furthermore, it has been shown to alleviate brain injury and neurological deficits by promoting autophagy and reducing neuronal apoptosis[1].

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the mechanism of action, specific quantitative data for this compound remains limited in publicly available literature. The following table summarizes the available quantitative information.

| Parameter | Target/Assay | Value | Cell Line/System | Reference |

| Cytotoxicity | SL cells | IC50 = 4.4 mg/L | SL cells | [1] |

| Enzyme Inhibition | D-Amino Acid Oxidase | 13.7% inhibition | In vitro | [1] |

Note: Further research is required to determine specific IC50 values for key enzymes like COX-2 and lipoxygenase, as well as quantitative measures of protein phosphorylation in relevant signaling pathways.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxykaempferol 3-O-rutinoside

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological activities of 6-Methoxykaempferol 3-O-rutinoside, a flavonol glycoside of significant interest in pharmacological research.

Core Physicochemical Properties

This compound is a natural flavonoid identified in medicinal plants such as Tetrastigma hemsleyanum and Carthamus tinctorius L.[1][2] Its structure features a kaempferol (B1673270) backbone with a methoxy (B1213986) group at the 6-position and a rutinoside moiety attached at the 3-position. This glycosylation and methoxylation enhance its solubility and modulate its bioactivity compared to the parent aglycone.[1] The compound is typically supplied as a yellow powder with a purity of 95% to over 98%.[3][4]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₂O₁₆ | [1][5] |

| Molecular Weight | 624.54 g/mol (also reported as 624.55, 624.5) | [1][3][5] |

| CAS Number | 403861-33-6 | [4][5] |

| Appearance | Yellow powder | [4] |

| Purity | ≥95% - 98% (by HPLC) | [3][4] |

| LogP | -1 | [1] |

| tPSA | 255 Ų | [1] |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1][3] |

| InChIKey | FPVLVSUOCXHCMR-FPHOCJSOSA-N | [3] |

| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | [3] |

Table 2: Solubility and Storage Recommendations

| Solvent | Solubility | Notes | Reference(s) |

| DMSO | ~10–20 mg/mL | Preferred for stock solutions | [1][2] |

| Methanol (B129727) | Soluble | --- | [2][5] |

| Ethanol (B145695) | Soluble | Limited at high concentrations | [1][2] |

| Pyridine | Soluble | --- | [2] |

| Water | Poor (<1 mg/mL) | Requires solubilizers (e.g., SBE-β-CD) | [1][5] |

| Storage (Powder) | -20°C for up to 3 years; 2-8°C for up to 24 months | Keep vial tightly sealed | [1][2] |

| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 2 weeks | Store as aliquots in tightly sealed vials | [1][2] |

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.[4]

Spectroscopic Data

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[8] Tandem MS (MS/MS) helps elucidate the structure by showing characteristic fragmentation patterns, such as the loss of the rutinoside moiety.[9][10] The primary fragmentation involves the cleavage of the glycosidic bond.[11]

Table 3: Key Spectroscopic Data

| Technique | Observation | Inferred Structural Feature |

| ¹H-NMR | Aromatic protons (B-ring): ~δ 8.0 ppm (d) and ~δ 6.9 ppm (d). Anomeric protons: ~δ 5.1 ppm (d, glucose) and ~δ 4.5 ppm (d, rhamnose). Methoxy group: ~δ 3.9 ppm (s). | Kaempferol backbone, rutinoside moiety, and 6-methoxy substitution. |

| ¹³C-NMR | Resonances confirming kaempferol nucleus and 12 carbons of the rutinoside moiety. | Confirms the complete carbon skeleton. |

| HRMS (ESI) | [M+H]⁺ or [M-H]⁻ ions corresponding to C₂₈H₃₂O₁₆. | Confirms molecular formula and weight. |

| FTIR | Bands for hydroxyl (~3415 cm⁻¹), aromatic (~1608–1452 cm⁻¹), and carbonyl (~1654 cm⁻¹) groups. | Presence of key functional groups.[7] |

Experimental Protocols

Protocol 1: Isolation and Purification from Plant Material

This protocol is a generalized procedure based on methods for isolating flavonoids from plant extracts.[8]

-

Extraction: Dried and ground plant material is extracted exhaustively with a solvent such as ethanol or methanol at room temperature or under reflux. The resulting extract is filtered and concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and partitioned successively against solvents of increasing polarity, such as petroleum ether, chloroform, and finally butanol, to separate compounds based on polarity.

-

Initial Fractionation (Silica Gel Chromatography): The target-containing fraction (typically the more polar fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, such as chloroform-methanol-water, is used to separate the extract into multiple sub-fractions.

-

Size-Exclusion Chromatography (Sephadex LH-20): Fractions containing the desired compound are further purified using a Sephadex LH-20 column with methanol or an aqueous methanol mixture as the mobile phase. This step separates molecules based on size and polarity.

-

Final Purification (Preparative HPLC/TLC): The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to yield the compound at >95% purity.

-

Structure Verification: The identity and purity of the final product are confirmed using NMR, MS, and analytical HPLC.[4]

Protocol 2: Analytical HPLC-DAD Method

This protocol outlines a standard method for the analysis of flavonoids.[12][13]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol). For analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

System: HPLC with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic or Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 5-20 µL.

-

-

Elution Gradient: A typical gradient starts with a high percentage of Mobile Phase A (e.g., 95%), gradually increasing the percentage of Mobile Phase B over 30-60 minutes to elute compounds of increasing hydrophobicity.

-

Detection: Monitor the elution using the DAD at multiple wavelengths, typically including the characteristic absorbance maxima for flavonols around 280 nm and 360 nm.[12]

-

Quantification: Identify the compound by its retention time compared to a pure standard. Quantify using a calibration curve generated from serial dilutions of the standard.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented.[1]

Anti-Inflammatory Activity

The primary anti-inflammatory mechanism involves direct interaction with Vascular Endothelial Growth Factor C (VEGF-C).[1] This binding potentiates VEGF-C signaling, which in turn interferes with the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1] Activation of the TLR4/NF-κB axis is a critical step in the inflammatory response to stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.[14][15] By disrupting this pathway, the compound effectively reduces the expression and secretion of key mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

Other Bioactivities and Molecular Targets

Beyond its primary anti-inflammatory role, this compound interacts with several other key molecular targets, contributing to a broad spectrum of bioactivities.

-

Antioxidant Activity: The compound can scavenge free radicals, which is a common property of phenolic compounds and contributes to its protective effects against oxidative stress.[1]

-

Anticancer Properties: It has been shown to induce apoptosis and inhibit cell proliferation, potentially through the modulation of signaling pathways like PI3K/Akt and MAPK.[1] The presence of the methoxy group may enhance its cytotoxic effects compared to its non-methoxylated analogues.[1]

-

Enzyme Inhibition: The compound is known to interact with enzymes such as Prostaglandin E2 (PGE2) synthase, Glycogen Synthase Kinase 3 Beta (GSK3β), and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1]

Conclusion

This compound is a multifunctional flavonol glycoside with well-defined physicochemical properties. Its significant anti-inflammatory and potential anticancer activities, mediated through specific molecular targets and signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The methodologies outlined in this guide provide a robust framework for its isolation, characterization, and analysis, facilitating continued research into its therapeutic potential.

References

- 1. This compound|High-Purity [benchchem.com]

- 2. This compound | CAS:403861-33-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. biorlab.com [biorlab.com]

- 4. CAS 403861-33-6 | this compound [phytopurify.com]

- 5. Natural Product Description|this compound [sinophytochem.com]

- 6. efashare.b-cdn.net [efashare.b-cdn.net]

- 7. mdpi.com [mdpi.com]

- 8. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.ekb.eg [journals.ekb.eg]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxykaempferol 3-O-rutinoside: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol (B191825) 3-O-rutinoside is a flavonoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of kaempferol, a well-studied flavonol, it exhibits a range of biological activities, with its antioxidant properties being of particular note. This technical guide provides an in-depth overview of the antioxidant capacity of 6-Methoxykaempferol 3-O-rutinoside, detailing its radical scavenging activities, proposed molecular mechanisms of action, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Activity

The antioxidant potential of a compound is typically quantified through various in vitro assays that measure its ability to neutralize free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While extensive quantitative data for this compound is still emerging, preliminary studies and data from closely related compounds provide valuable insights into its antioxidant efficacy.

| Antioxidant Assay | Compound Tested | Result | Reference |

| DPPH Radical Scavenging | This compound | IC50: ~50 µM | [1] |

| DPPH Radical Scavenging | 6-methoxykaempferol glycosides | Low activity (4.13% - 7.16% inhibition) | |

| ABTS Radical Scavenging | 6-methoxykaempferol glycosides | High activity | |

| FRAP | This compound | Data not available in the reviewed literature |

Note: The available data for 6-methoxykaempferol glycosides in the DPPH and ABTS assays did not specify the concentration at which the percentage inhibition was measured, hence they are presented here as qualitative findings. Further studies are required to establish a comprehensive quantitative antioxidant profile for this compound using a range of standardized assays.

Molecular Mechanisms of Action

The antioxidant effects of this compound are believed to be mediated through two primary mechanisms: direct radical scavenging and modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

Like other flavonoids, this compound possesses a phenolic structure with hydroxyl groups that can donate a hydrogen atom to stabilize free radicals, thereby terminating the radical chain reaction. The presence of the methoxy (B1213986) group and the rutinoside moiety can influence the molecule's electron-donating capacity and steric accessibility, which in turn affects its radical scavenging activity.

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, emerging evidence suggests that flavonoids, including the parent compound kaempferol, can exert their antioxidant effects by upregulating endogenous antioxidant defense mechanisms.[2][3] A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Based on the strong evidence for kaempferol's activation of the Nrf2 pathway, it is hypothesized that this compound may act as an Nrf2 activator.[2][3][4][5] This activation would lead to the enhanced expression of a suite of antioxidant and detoxification enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic enzyme that detoxifies quinones and reduces oxidative stress.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of reactive oxygen species (ROS).

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols

To ensure reproducibility and comparability of results, standardized protocols for assessing antioxidant activity are crucial. Below are detailed methodologies for the DPPH, ABTS, and FRAP assays, commonly employed for evaluating the antioxidant potential of flavonoids like this compound.

Caption: General experimental workflow for assessing the antioxidant activity.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (analytical grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Assay:

-

In a 96-well microplate, add a specific volume of the sample solution (e.g., 100 µL) to each well.

-

Add the same volume of methanol to the control wells.

-

Add a specific volume of the DPPH solution (e.g., 100 µL) to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution and methanol) and A_sample is the absorbance of the sample with the DPPH solution.

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant causes a decolorization that is measured by the decrease in absorbance at 734 nm.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or ethanol (B145695) (analytical grade)

-

Phosphate buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of working ABTS•+ solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample solutions: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add a small volume of the sample solution (e.g., 10 µL) to a 96-well plate.

-

Add a larger volume of the working ABTS•+ solution (e.g., 190 µL) to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution with the solvent and A_sample is the absorbance of the sample with the ABTS•+ solution.

-

IC50 Value: Determine the IC50 value from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

-

This compound

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃·6H₂O)

-

Sodium acetate (B1210297) buffer (300 mM, pH 3.6)

-

Hydrochloric acid (HCl)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent:

-

Prepare 300 mM acetate buffer (pH 3.6).

-

Prepare a 10 mM TPTZ solution in 40 mM HCl.

-

Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh and warmed to 37°C before use.

-

-

Preparation of sample and standard solutions: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄.

-

Assay:

-

Add a small volume of the sample or standard solution (e.g., 25 µL) to a 96-well plate.

-

Add a larger volume of the FRAP reagent (e.g., 175 µL) to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The FRAP value is calculated by comparing the absorbance change in the sample with the standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents or in reference to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).

Conclusion

This compound is a promising natural compound with notable antioxidant properties. Its ability to directly scavenge free radicals, coupled with its potential to activate the Nrf2 signaling pathway and enhance endogenous antioxidant defenses, underscores its therapeutic potential in conditions associated with oxidative stress. While preliminary data on its antioxidant capacity is available, further comprehensive studies are warranted to fully elucidate its quantitative antioxidant profile and to confirm the specific molecular mechanisms underlying its cytoprotective effects. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations, which will be crucial for advancing our understanding of this compound and paving the way for its potential development as a novel antioxidant agent in the pharmaceutical and nutraceutical industries.

References

- 1. This compound|High-Purity [benchchem.com]

- 2. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 6-Methoxykaempferol 3-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, is emerging as a compound of significant interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, supported by available preclinical data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in preclinical studies include the suppression of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Studies on the related compound kaempferol-3-O-β-rutinoside have demonstrated that it can suppress the inflammatory response in LPS-stimulated RAW264.7 macrophages by inhibiting the NF-κB pathway. This is achieved by decreasing the degradation of IκBα and subsequently preventing the nuclear translocation of the NF-κB p65 subunit[1]. This inhibitory action leads to a reduction in the expression of downstream inflammatory mediators.

Inhibition of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases leads to the expression of inflammatory cytokines and enzymes.

Kaempferol-3-O-β-rutinoside has been shown to inhibit the phosphorylation of p38, ERK, and JNK in LPS-stimulated RAW264.7 cells[1]. By blocking the activation of these key kinases, the compound effectively dampens the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the anti-inflammatory effects of kaempferol-3-O-rutinoside, a closely related compound to this compound. It is important to note that while these findings are highly relevant, direct studies on this compound are less common in the available literature.

Table 1: In Vitro Anti-inflammatory Effects of Kaempferol-3-O-rutinoside

| Cell Line | Stimulant | Compound Concentration | Measured Effect | Result | Reference |

| RAW264.7 macrophages | LPS | Up to 300 µM | Nitric Oxide (NO) Production | Concentration-dependent inhibition | [1] |

| RAW264.7 macrophages | LPS | Not specified | TNF-α Expression | Downregulation | [1] |

| RAW264.7 macrophages | LPS | Not specified | IL-6 Expression | Downregulation | [1] |

| RAW264.7 macrophages | LPS | Not specified | iNOS Expression | Suppression | [1] |

| RAW264.7 macrophages | LPS | Not specified | COX-2 Expression | Suppression | [1] |

| H9c2 cells | LPS | Not specified | IL-1β Levels | Reversal of elevated levels | [2] |

| H9c2 cells | LPS | Not specified | IL-6 Levels | Reversal of elevated levels | [2] |

| H9c2 cells | LPS | Not specified | TNF-α Levels | Reversal of elevated levels | [2] |

Table 2: In Vivo Anti-inflammatory and Antipyretic Effects of Kaempferol 3-O-rutinoside (K3OR)

| Animal Model | Condition | Compound Concentration/Dose | Measured Effect | Result | Reference |

| Mouse | LPS-induced fever | 4 µM | Rectal Temperature | More effective reduction than ibuprofen (B1674241) and acetaminophen | [3] |

| Mouse | LPS-induced fever | 4 µM and 6 µM | Rectal Temperature | Superior antipyretic effects compared to lower concentrations | [3] |

| Mouse | LPS-induced fever | Not specified | IL-6 and TNF-α Levels | Accelerated elimination in the middle to late stages | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following outlines the key experimental protocols cited in the literature for evaluating the anti-inflammatory effects of kaempferol-3-O-rutinoside.

Cell Culture and Treatment (RAW264.7 Macrophages)

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of NO in the culture supernatant is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

-

Procedure: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation period at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, NF-κB p65, iNOS, COX-2) overnight at 4°C.

-

Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: ELISA kits are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.

-

Procedure: The assay is performed according to the manufacturer's instructions. Briefly, samples are added to wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal. The absorbance is measured, and the cytokine concentration is determined from a standard curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. itjfs.com [itjfs.com]

- 3. Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxykaempferol 3-O-rutinoside: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, has emerged as a compound of significant interest in pharmacological research due to its diverse bioactive properties. This technical guide provides an in-depth overview of its potential therapeutic applications, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound. The addition of a methoxy (B1213986) group at the 6-position is believed to enhance its solubility, bioavailability, and cytotoxic effects compared to its analogue, kaempferol (B1673270) 3-O-rutinoside, making it a promising candidate for further drug development.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, known for their health-promoting properties. Among them, kaempferol and its glycosides have been extensively studied. This compound distinguishes itself by the presence of a methoxy group on the A ring of the kaempferol backbone. This structural modification is suggested to increase its lipophilicity and steric effects, which can influence its interaction with biological targets and enhance its therapeutic efficacy. This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Therapeutic Applications and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, positioning it as a multifaceted therapeutic agent.

Anti-inflammatory Activity

The compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Its mechanism of action involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antioxidant Activity

As a flavonoid, this compound possesses significant antioxidant properties. It acts as a scavenger of free radicals, thereby mitigating oxidative stress, a key contributor to various chronic diseases.

Neuroprotective Effects

Emerging evidence suggests the neuroprotective potential of kaempferol glycosides. The ability of this compound to cross the blood-brain barrier and modulate neuronal signaling pathways makes it a candidate for investigation in the context of neurodegenerative diseases.

Anticancer Properties

The methoxy group in this compound appears to enhance its cytotoxicity against cancer cells compared to kaempferol and its other glycosides. Its anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of pathways such as the PI3K/Akt and calcium signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| Kaempferol | A549 (Lung) | MTT Assay | ~50 µM | Inferred from |

| Kaempferol | HepG2 (Liver) | MTT Assay | ~30 µM | Inferred from |

| Kaempferol | CT26 (Colon) | MTT Assay | ~40 µM | Inferred from |

| Kaempferol | B16F1 (Melanoma) | MTT Assay | ~60 µM | Inferred from |

| This compound | - | - | Enhanced cytotoxicity noted, specific IC50 values require further research. |

Table 2: Anti-inflammatory Activity

| Compound | Model | Parameter Measured | Result | Reference |

| Kaempferol-3-O-rutinoside | LPS-stimulated RAW 264.7 cells | NO Production | Significant inhibition | Inferred from |

| Kaempferol-3-O-rutinoside | ConA-activated T cells | Proliferation | Inhibition rate of 72.05% at 100 µM after 72h | |

| Kaempferol | ConA-activated T cells | Proliferation | Inhibition rate of 86.7% at 100 µM after 48h |

Table 3: Antioxidant Activity

| Compound | Assay | Result (IC50) | Reference |

| Kaempferol | DPPH Radical Scavenging | ~10 µg/mL | Inferred from |

| Kaempferol | ABTS Radical Scavenging | - | Strong activity noted |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the compound.

-

Reaction Mixture Preparation: In a 96-well plate, mix 100 µL of various concentrations of this compound (in methanol) with 100 µL of a 0.2 mM DPPH solution (in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Ascorbic acid can be used as a positive control.

Western Blot Analysis for PI3K/Akt Pathway

This protocol is for determining the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with an inflammatory stimulus (e.g., LPS) with or without this compound.

-

Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

-

Antibody Incubation: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Calcium Imaging Assay

This protocol is for monitoring intracellular calcium mobilization.

-

Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Acquire baseline fluorescence images before stimulation.

-

Stimulation and Imaging: Stimulate the cells with an appropriate agonist in the presence or absence of this compound and record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a time-lapse imaging system.

-

Data Analysis: Analyze the changes in fluorescence intensity to determine the kinetics of intracellular calcium release.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: MAPK Signaling Pathway Modulation.

Caption: Calcium Signaling and Apoptosis Induction.

Caption: Western Blot Experimental Workflow.

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of potential therapeutic applications. Its enhanced bioactivity, attributed to the 6-methoxy group, warrants further investigation. Future research should focus on obtaining more robust quantitative data directly comparing its efficacy to kaempferol 3-O-rutinoside across various disease models. Elucidating the precise molecular interactions and downstream effects through advanced techniques will be crucial for its development as a novel therapeutic agent. In vivo studies and preclinical trials are essential next steps to validate its therapeutic potential and safety profile for clinical applications.

6-Methoxykaempferol 3-O-rutinoside: A Technical Guide for Researchers

An In-depth Exploration of a Promising Flavonoid in Traditional Medicine and Modern Drug Discovery

Introduction

6-Methoxykaempferol (B191825) 3-O-rutinoside, a flavonoid glycoside, has garnered significant attention in the scientific community for its prevalence in various traditional medicinal plants and its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its traditional uses, biological effects, and the molecular mechanisms that underpin its therapeutic potential. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.

Historically, plants containing 6-methoxykaempferol 3-O-rutinoside have been used in traditional medicine to treat ailments such as fever.[1] Modern scientific investigations have begun to validate these traditional uses, revealing a spectrum of biological activities including anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective effects.[1]

Quantitative Biological Activity

While extensive research has been conducted on the qualitative aspects of this compound's bioactivity, there is a notable scarcity of publicly available, structured quantitative data such as IC50 values. The following table summarizes the available quantitative data for related compounds and the reported qualitative activities of this compound. Researchers are encouraged to perform quantitative assays to further elucidate the potency of this compound.

| Biological Activity | Target/Assay | Test System | Result | Reference |

| Antioxidant | DPPH Radical Scavenging | in vitro | Active | [1] |

| ABTS Radical Scavenging | in vitro | Active | ||

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Inhibition | [2] |

| Cyclooxygenase-2 (COX-2) | Reduction of inflammatory mediators | [1] | ||

| Interleukin-6 (IL-6) | Reduction of inflammatory mediators | [1] | ||

| Anticancer | Various Cancer Cell Lines | in vitro | Induces apoptosis and inhibits proliferation | [1] |

| Cardioprotective | Oxidative Stress and Inflammation | Cardiac tissues | Cardioprotective effects observed | [1] |

| Neuroprotective | Brain Injury and Neurological Deficits | Alleviates by promoting autophagy and reducing neuronal apoptosis | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Tetrastigma hemsleyanum

This protocol outlines a general method for the extraction and isolation of this compound from its natural source, Tetrastigma hemsleyanum.

a. Extraction:

-

Air-dry the plant material (e.g., roots of T. hemsleyanum) and grind it into a fine powder.

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Repeat the extraction process with 50% ethanol to ensure exhaustive extraction of the flavonoid glycosides.

b. Isolation:

-

Subject the crude extract to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol (B129727).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing the target compound.

-

Pool the fractions rich in this compound and concentrate them.

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A suitable mobile phase would be a gradient of methanol and water. The specific gradient and flow rate should be optimized for the best separation.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for evaluating the antioxidant potential of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in methanol or another suitable solvent.

-

Prepare a series of dilutions of the sample to be tested.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

-

Cell Culture and Treatment:

-

Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite (B80452) Determination (Griess Assay):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

-

-

Calculation:

-

The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

-

Signaling Pathway Modulations

This compound exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on the NF-κB and MAPK signaling cascades, which are crucial in inflammation and other cellular processes.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Inhibition

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

This compound stands out as a flavonoid with significant therapeutic promise, rooted in its traditional medicinal use and supported by growing scientific evidence. Its multifaceted biological activities, particularly its anti-inflammatory and antioxidant properties, are mediated through the modulation of critical signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational resource for researchers, offering insights into its mechanism of action and practical protocols for its investigation. Further quantitative studies are imperative to fully characterize its potency and to pave the way for its potential development as a novel therapeutic agent.

References

6-Methoxykaempferol 3-O-rutinoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-rutinoside is a naturally occurring flavonol glycoside that has garnered significant interest in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of this compound. It details its physicochemical properties, natural sources, and established protocols for its isolation and characterization. Furthermore, this document elucidates the compound's biological activities, including its antioxidant, anti-inflammatory, and antimicrobial effects, and explores the underlying molecular mechanisms and signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are known for their broad spectrum of biological activities, and the structural modifications of the basic flavonoid skeleton, such as glycosylation and methoxylation, can significantly influence their bioavailability and therapeutic potential. This document focuses specifically on this compound, providing a detailed account of its scientific journey from initial identification to its current status as a molecule of interest for pharmaceutical research.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂O₁₆ | [1] |

| Molecular Weight | 624.54 g/mol | [2] |

| CAS Number | 403861-33-6 | [2][3] |

| Appearance | Yellow powder | [1] |

| Purity (typical) | >98% (HPLC) | [2] |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [2] |

| InChI Key | FPVLVSUOCXHCMR-FPHOCJSOSA-N | [2] |

Discovery and Natural Occurrence

The history of this compound is intertwined with the phytochemical analysis of various medicinal plants. While a singular "discovery" event is not prominently documented, its identification has been the result of ongoing research into the chemical constituents of plant species with traditional medicinal uses.

One of the most notable natural sources of this compound is Tetrastigma hemsleyanum, a plant used in traditional Chinese medicine.[4] Phytochemical investigations of this plant have repeatedly identified this compound as a key component.[5][6] Another significant source is Pilocarpus pennatifolius, a plant native to South America.[7][8] The presence of this flavonoid in these and other plant species underscores its distribution in the plant kingdom and hints at its potential ecological and pharmacological roles.

Experimental Protocols

The isolation and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques.

Isolation Protocol

A general workflow for the isolation of this compound from plant material is outlined below. This process typically involves extraction followed by a series of chromatographic purification steps.

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature.[9]

-

Fractionation: The crude extract is then subjected to silica gel column chromatography. A gradient elution system, often a mixture of chloroform (B151607) and methanol, is used to separate the compounds based on polarity.[4]

-

Purification: The flavonoid-rich fractions are further purified using size-exclusion chromatography, such as Sephadex LH-20, with methanol as the eluent.[10] Final purification to obtain the compound at high purity is often achieved through preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).[4]

Structure Elucidation

The definitive identification of this compound is accomplished through modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the structure. Key signals in the ¹H NMR spectrum include those for the aromatic protons of the kaempferol (B1673270) backbone, the methoxy (B1213986) group, and the anomeric protons of the glucose and rhamnose units of the rutinoside moiety. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity of the entire molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.[11] Tandem MS (MS/MS) experiments help in confirming the structure by analyzing the fragmentation pattern, which typically shows the loss of the rutinoside sugar moiety.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of significant interest for drug discovery and development.

Antioxidant Activity

Like many flavonoids, this compound possesses antioxidant properties. It can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

One of the prominent pathways affected is the Toll-like receptor 4 (TLR4)/NF-κB pathway.[13] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a signaling cascade that culminates in the activation of the transcription factor NF-κB, which then promotes the expression of inflammatory genes. This compound can interfere with this pathway, leading to a reduction in the inflammatory response.[4] More recent studies have also implicated the AMPK/SIRT1 pathway in its anti-inflammatory effects in cardiomyocytes.[14]

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against a range of pathogens, although the exact mechanisms are still under investigation.

Other Potential Activities

Preliminary research suggests that this compound may also have anticancer and neuroprotective effects, though further studies are required to validate these findings and elucidate the underlying mechanisms.

Synthesis

The chemical synthesis of this compound is considered challenging. The main difficulties lie in the regioselective glycosylation of the kaempferol backbone and the need for multiple protection and deprotection steps. As a result, the compound is primarily obtained through isolation from natural sources.

Conclusion

This compound is a flavonoid glycoside with a compelling profile of biological activities. Its discovery and history are a testament to the value of exploring the chemistry of medicinal plants. The detailed protocols for its isolation and characterization, coupled with a growing understanding of its mechanisms of action, position this compound as a promising candidate for further investigation in the fields of pharmacology and drug development. The structured data and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this intriguing natural product.

References

- 1. Effects of UV-A/B/C on flavonoids and related synthetic enzymes in Tetrastigma hemsleyanum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorlab.com [biorlab.com]

- 3. CAS 403861-33-6 | this compound [phytopurify.com]

- 4. This compound|High-Purity [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]

- 10. scielo.org.mx [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total flavonoids from the aerial parts of Tetrastigma hemsleyanum prevent LPS-induced ALI by modulating the TLR4/NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. itjfs.com [itjfs.com]

In-Depth Technical Guide to the Structural Elucidation of 6-Methoxykaempferol 3-O-rutinoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside with significant biological interest. This document details the experimental protocols for its isolation and characterization, presents spectroscopic data in a clear, tabular format, and visualizes its structure and potential signaling pathways using Graphviz diagrams.

Introduction